molecular formula C15H11BrN4O B14468741 4-[(E)-(4-Bromophenyl)diazenyl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 66076-92-4

4-[(E)-(4-Bromophenyl)diazenyl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B14468741
CAS No.: 66076-92-4
M. Wt: 343.18 g/mol
InChI Key: QLNZTGIGTSJOBT-UHFFFAOYSA-N
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Description

4-[(E)-(4-Bromophenyl)diazenyl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings. The compound is known for its vibrant color and is often used in dyeing processes. It has a molecular formula of C15H11BrN4O and a molar mass of 343.18 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(4-Bromophenyl)diazenyl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-bromoaniline using nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with 5-phenyl-2,4-dihydro-3H-pyrazol-3-one under basic conditions to form the desired azo compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of catalysts and solvents that enhance the reaction rate and selectivity can also be considered.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(4-Bromophenyl)diazenyl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-[(E)-(4-Bromophenyl)diazenyl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-(4-Bromophenyl)diazenyl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also generate reactive oxygen species (ROS) that cause oxidative damage to cellular components. The molecular targets include DNA, enzymes involved in replication, and cellular membranes .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(3-Bromophenyl)diazenyl]phenol
  • 4-[(E)-(4-Chlorophenyl)diazenyl]-3-methyl-5(4H)-isoxazolone
  • 4-[(E)-(2-Biphenyl)diazenyl]-morpholine

Uniqueness

4-[(E)-(4-Bromophenyl)diazenyl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the bromine atom enhances its reactivity in substitution reactions, and the phenyl groups contribute to its stability and color properties .

Properties

CAS No.

66076-92-4

Molecular Formula

C15H11BrN4O

Molecular Weight

343.18 g/mol

IUPAC Name

4-[(4-bromophenyl)diazenyl]-3-phenyl-1,4-dihydropyrazol-5-one

InChI

InChI=1S/C15H11BrN4O/c16-11-6-8-12(9-7-11)17-19-14-13(18-20-15(14)21)10-4-2-1-3-5-10/h1-9,14H,(H,20,21)

InChI Key

QLNZTGIGTSJOBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)C2N=NC3=CC=C(C=C3)Br

Origin of Product

United States

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